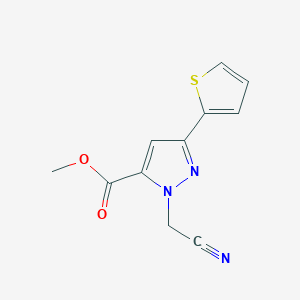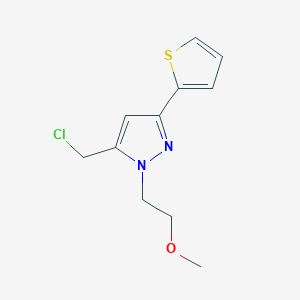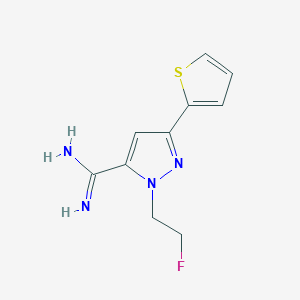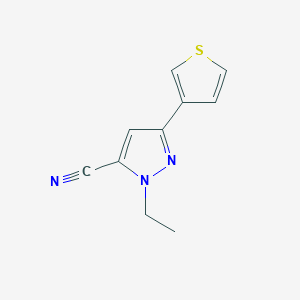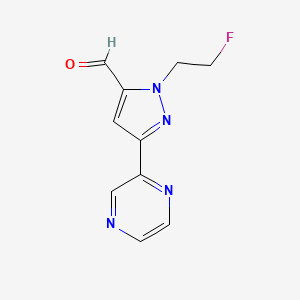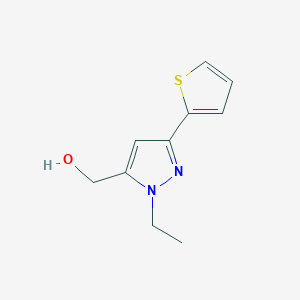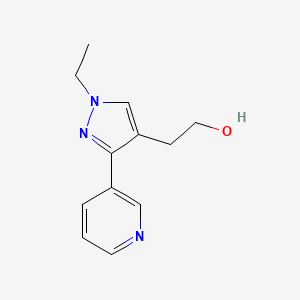
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-ol (EPPE) is a pyrazole derivative that has been studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a potentially useful compound for a range of laboratory experiments.
科学的研究の応用
Synthesis and Complex Formation
The synthetic versatility of pyrazole derivatives, including the compound , allows for the formation of complex structures with potential applications in coordination chemistry. For example, the synthesis and crystal structures of mono-helical complexes of zinc(II) and europium(III) were explored using a related multidentate ligand, demonstrating the compound's ability to adopt helical coordination geometry around metal centers, which could be significant in the development of new luminescent materials (Lam et al., 2000).
Catalysis and Polymerization
The compound and its derivatives have been studied for their catalytic properties, particularly in the oligomerization and polymerization of ethylene. Research into solvent and co-catalyst dependent reactions with pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes highlights the potential for these compounds to catalyze the formation of high molecular weight polyethylene, which is crucial for industrial applications (Obuah et al., 2014).
Material Science and Electrooptics
Investigations into the influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response provide insights into the applications of pyrazole derivatives in the fabrication of electrooptic films. Such research underscores the potential of these compounds in developing advanced optical and electronic materials (Facchetti et al., 2006).
Molecular Recognition and Structural Analysis
The study of molecular recognition versus crystal engineering through the analysis of pyrazolo[3,4-d]pyrimidin-1-yl compounds sheds light on the intermolecular interactions and stacking phenomena. This research has implications for designing molecular recognition systems and understanding the fundamental principles of crystal engineering (Avasthi et al., 2001).
特性
IUPAC Name |
2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-15-9-11(5-7-16)12(14-15)10-4-3-6-13-8-10/h3-4,6,8-9,16H,2,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVPIJMAYLMVJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

